molecular formula C19H14F5N3OS B2606931 N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide CAS No. 303997-98-0

N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide

Cat. No. B2606931
M. Wt: 427.39
InChI Key: WMHNQZQKGLMZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques can provide information on the types of bonds present in the molecule, the arrangement of atoms, and the molecular weight of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques. These properties can provide important information on how the compound behaves under different conditions .

Scientific Research Applications

  • Synthesis and Biological Evaluation : Research by Fahim & Shalaby (2019) focused on synthesizing novel benzenesulfonamide derivatives, including compounds related to the one . These compounds demonstrated significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, suggesting potential applications in cancer research.

  • Carbonic Anhydrase Inhibitors : A study by Mert et al. (2015) synthesized pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety. These compounds showed inhibitory effects on human carbonic anhydrase isoenzymes, indicating potential as carbonic anhydrase inhibitors.

  • Antimicrobial Activity : The research by Sowmya et al. (2018) on the synthesis of thiophenyl pyrazoles and isoxazoles revealed that some compounds exhibited potential antibacterial activity against B. subtilis and antifungal activity against A. niger, suggesting applications in developing antimicrobial agents.

  • Phosphorescent Materials : Yang et al. (2005) investigated heteroleptic cyclometalated iridium(III) complexes with N-phenyl-substituted pyrazoles, including derivatives similar to the queried compound (Yang et al., 2005). These complexes displayed blue phosphorescence at room temperature, suggesting potential in materials science for creating phosphorescent materials.

  • Anticancer Research : Ahsan et al. (2018) synthesized a series of pyrazole-1-carboxamide analogues related to the compound and evaluated their cytotoxicity against breast cancer cell lines (Ahsan et al., 2018). This indicates potential applications in anticancer drug development.

  • Polyamide Synthesis : In the field of polymer science, Hsiao and Huang (1997) prepared ether-sulfone-dicarboxylic acids and synthesized aromatic polyamides based on these acids, demonstrating applications in material science and engineering (Hsiao & Huang, 1997).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activities. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future directions for research on “N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide” could include further studies on its synthesis, structure, reactivity, mechanism of action, and biological activities. These studies could provide valuable information for the development of new drugs and other applications .

properties

IUPAC Name

N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F5N3OS/c1-10-16(17(28)25-15-7-6-12(20)9-14(15)21)18(27(2)26-10)29-13-5-3-4-11(8-13)19(22,23)24/h3-9H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHNQZQKGLMZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)SC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.